Bienvenue dans la boutique en ligne BenchChem!

6,6-Difluoro-3-azabicyclo[3.1.0]hexane

Medicinal Chemistry ADME Physicochemical Properties

Procure 6,6-Difluoro-3-azabicyclo[3.1.0]hexane, a conformationally rigid bicyclic building block. Unlike the common 6,6-dimethyl analog (pKa ~11.5), the difluoro substitution reduces amine basicity (pKa ~6.5) to mitigate off-target effects and enhance oral bioavailability. Its distinct lipophilicity (XLogP3=0.5 vs. 1.0) enables precise SAR exploration for serine protease inhibitors and related pharmacophores. Documented multi-gram synthesis ensures scalability for preclinical supply.

Molecular Formula C5H7F2N
Molecular Weight 119.115
CAS No. 1215166-78-1
Cat. No. B567977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Difluoro-3-azabicyclo[3.1.0]hexane
CAS1215166-78-1
Molecular FormulaC5H7F2N
Molecular Weight119.115
Structural Identifiers
SMILESC1C2C(C2(F)F)CN1
InChIInChI=1S/C5H7F2N/c6-5(7)3-1-8-2-4(3)5/h3-4,8H,1-2H2
InChIKeyGHBUVDSNXSMDMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Difluoro-3-azabicyclo[3.1.0]hexane (CAS 1215166-78-1) Technical Baseline for Procurement


6,6-Difluoro-3-azabicyclo[3.1.0]hexane is a conformationally restricted bicyclic heterocycle containing a cyclopropane ring fused to a pyrrolidine, substituted with two fluorine atoms at the cyclopropane bridgehead [1]. It is classified as an azabicyclo[3.1.0]hexane derivative, a scaffold recognized for its three-dimensional rigidity and utility in medicinal chemistry [2]. This compound is primarily employed as a pharmaceutical building block or intermediate, rather than as an active pharmaceutical ingredient itself, and its difluoro motif imparts distinctive physicochemical properties that influence its incorporation into target molecules [3].

Why 6,6-Difluoro-3-azabicyclo[3.1.0]hexane Cannot Be Replaced by Other Azabicyclo[3.1.0]hexane Analogs


Within the azabicyclo[3.1.0]hexane family, the specific substitution pattern dictates key physicochemical and biological outcomes. While the core bicyclic scaffold is shared across multiple research candidates and intermediates—most notably the 6,6-dimethyl analog utilized in boceprevir and narlaprevir synthesis [1]—the introduction of two electron-withdrawing fluorine atoms dramatically alters the compound‘s lipophilicity, basicity, and metabolic profile. These changes are not incremental; they represent a distinct chemical space that cannot be approximated by alkyl-substituted or non-fluorinated congeners. Consequently, substituting a 6,6-difluoro derivative for a 6,6-dimethyl derivative in a synthetic sequence or SAR exploration will yield non-equivalent results, compromising target affinity, metabolic stability, or synthetic viability. The following quantitative evidence establishes where this compound diverges measurably from its closest structural relatives.

Quantitative Differentiation: 6,6-Difluoro-3-azabicyclo[3.1.0]hexane vs. Key Analogs


Reduced Lipophilicity (XLogP3) Relative to 6,6-Dimethyl Analog

The 6,6-difluoro substitution yields a computed XLogP3 value of 0.5, indicating moderate lipophilicity [1]. In contrast, the 6,6-dimethyl analog displays an XLogP3 value of 1.0 [2]. The introduction of the electron-withdrawing fluorine atoms, despite their size, reduces overall lipophilicity compared to the electron-donating methyl groups, which can improve aqueous solubility and alter passive membrane permeability.

Medicinal Chemistry ADME Physicochemical Properties

Significantly Lower Basicity (Predicted pKa) vs. 6,6-Dimethyl Analog

The electron-withdrawing nature of the gem-difluoro group markedly reduces the basicity of the secondary amine. Predicted pKa values for derivatives of 6,6-difluoro-3-azabicyclo[3.1.0]hexane are approximately 6.56 , whereas the parent 6,6-dimethyl-3-azabicyclo[3.1.0]hexane has a predicted pKa of approximately 11.51 . This substantial difference (ΔpKa ≈ -5) indicates that the difluoro compound will be predominantly unprotonated at physiological pH, affecting its hydrogen-bonding capacity, solubility, and target engagement.

Medicinal Chemistry ADME Physicochemical Properties

Scalable Synthesis Achieved at 10 g Scale for Downstream Development

A robust difluorocyclopropanation method using (chlorodifluoromethyl)trimethylsilane (TMSCF₂Cl) has been successfully applied to the preparation of 6,6-difluoro-3-azabicyclo[3.1.0]hexane on a 10 g scale [1]. While comparative scale data for close analogs in the same study is not provided, the explicit reporting of this scale demonstrates proven synthetic accessibility beyond milligram quantities, which is a critical consideration for procurement and subsequent medicinal chemistry campaigns.

Process Chemistry Synthetic Methodology Scale-Up

High-Affinity Plasma Kallikrein Inhibition in Proprietary Derivatives (Ki = 0.1 nM)

Compounds incorporating the 6,6-difluoro-3-azabicyclo[3.1.0]hexane scaffold exhibit potent inhibition of human plasma kallikrein. Specifically, derivatives disclosed in US Patent 10695334 (Examples 13, 15, and 18) demonstrate Ki values of 0.1 nM [1][2][3]. While the parent 6,6-difluoro compound is an intermediate, these data establish the scaffold’s capacity to confer high target affinity in advanced inhibitors, supporting its value in medicinal chemistry programs targeting serine proteases.

Drug Discovery Protease Inhibition Plasma Kallikrein

Where 6,6-Difluoro-3-azabicyclo[3.1.0]hexane Adds Differentiated Value


Protease Inhibitor Lead Optimization Programs Requiring Reduced Basicity

In the design of serine protease inhibitors (e.g., plasma kallikrein, HCV NS3), the difluoro scaffold offers a significantly less basic amine (predicted pKa ≈6.5) compared to the dimethyl analog (pKa ≈11.5) [1][2]. This property can mitigate off-target interactions associated with highly basic moieties and improve oral bioavailability by reducing the fraction of charged species at intestinal pH. Procurement of this building block is warranted for projects seeking to fine-tune physicochemical properties without altering the core bicyclic architecture.

Fragment-Based Drug Discovery and Conformational Restriction Studies

The rigid 3-azabicyclo[3.1.0]hexane core, when substituted with gem-difluoro groups, provides a unique three-dimensional vector for fragment elaboration [1]. Its distinct lipophilicity (XLogP3 = 0.5) relative to the dimethyl analog (XLogP3 = 1.0) allows for systematic exploration of SAR while maintaining conformational constraint [2][3]. This is particularly relevant for projects aiming to enhance ligand efficiency and target selectivity through shape complementarity.

Synthetic Methodology Development and Scale-Up Studies

The reported synthesis of 6,6-difluoro-3-azabicyclo[3.1.0]hexane on a 10 g scale using TMSCF₂Cl demonstrates its viability as a multigram intermediate [1]. Process chemists evaluating building blocks for larger-scale campaigns may prioritize this compound due to its documented scalability, reducing the risk associated with transitioning from discovery to preclinical supply.

Synthesis of Next-Generation HCV NS3 Protease Inhibitors

Given the established role of 3-azabicyclo[3.1.0]hexane derivatives in HCV NS3 protease inhibitors (e.g., boceprevir, narlaprevir), the 6,6-difluoro analog represents a strategic isosteric replacement [1]. Its altered electronic profile (lower pKa, reduced lipophilicity) may confer improved resistance profiles or pharmacokinetic properties in new inhibitor series. Procuring this compound enables rapid evaluation of the difluoro effect within known pharmacophores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,6-Difluoro-3-azabicyclo[3.1.0]hexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.